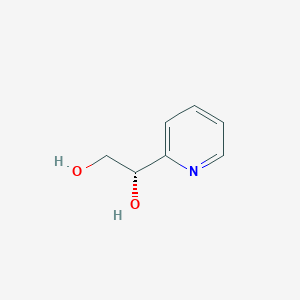
1,2-Ethanediol,1-(2-pyridinyl)-,(1S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(pyridin-2-yl)ethane-1,2-diol is a chiral compound featuring a pyridine ring attached to an ethane-1,2-diol moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of both a pyridine ring and a diol group makes it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(pyridin-2-yl)ethane-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyridine derivative.
Chiral Induction: A chiral catalyst or chiral auxiliary is used to induce the desired stereochemistry.
Diol Formation:
Industrial Production Methods: In an industrial setting, the production of (S)-1-(pyridin-2-yl)ethane-1,2-diol may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent product quality.
Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-1-(pyridin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Reagents like halogens or organometallic compounds.
Major Products:
Oxidation Products: Diketones, carboxylic acids.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(pyridin-2-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of (S)-1-(pyridin-2-yl)ethane-1,2-diol depends on its specific application:
Molecular Targets: It can interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways Involved: The compound may participate in metabolic pathways, signal transduction, or other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
®-1-(pyridin-2-yl)ethane-1,2-diol: The enantiomer of (S)-1-(pyridin-2-yl)ethane-1,2-diol, with different stereochemistry.
1-(pyridin-2-yl)ethane-1,2-diol: The racemic mixture containing both (S)- and ®-enantiomers.
Pyridine-2-ethanol: A similar compound with a hydroxyl group instead of a diol.
Uniqueness: (S)-1-(pyridin-2-yl)ethane-1,2-diol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
IUPAC Name |
(1S)-1-pyridin-2-ylethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-7(10)6-3-1-2-4-8-6/h1-4,7,9-10H,5H2/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRCHBGKENHRKA-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














